molecular formula C10H17ClN2 B13830490 (4-Phenylbutyl)hydrazine hydrochloride

(4-Phenylbutyl)hydrazine hydrochloride

Cat. No.: B13830490
M. Wt: 200.71 g/mol
InChI Key: YZPDITCWQMNKGC-UHFFFAOYSA-N
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Description

(4-Phenylbutyl)hydrazine hydrochloride is an organic compound with the molecular formula C10H17N2Cl. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a butyl chain, which is further linked to a hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylbutyl)hydrazine hydrochloride typically involves the reaction of 4-phenylbutyl bromide with hydrazine hydrate in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps: reaction of 4-phenylbutyl bromide with hydrazine hydrate, followed by treatment with hydrochloric acid. The reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Phenylbutyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazine derivatives .

Scientific Research Applications

(4-Phenylbutyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Phenylbutyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The hydrazine moiety is known to interact with various biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Phenethyl-hydrazine hydrochloride
  • (2-Phenoxypropyl)hydrazine hydrochloride
  • (3-Chlorobenzyl)hydrazine hydrochloride

Uniqueness

(4-Phenylbutyl)hydrazine hydrochloride is unique due to its specific structural features, such as the phenyl group attached to the butyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

4-phenylbutylhydrazine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9,11H2;1H

InChI Key

YZPDITCWQMNKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNN.Cl

Origin of Product

United States

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